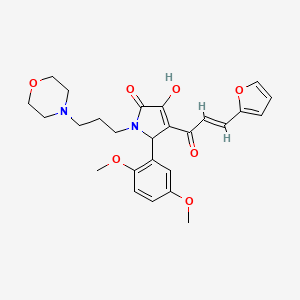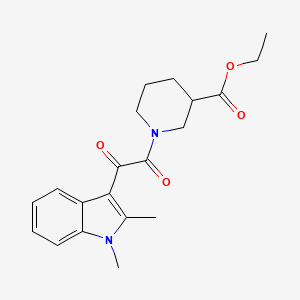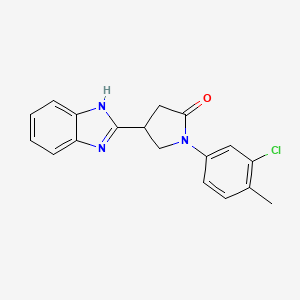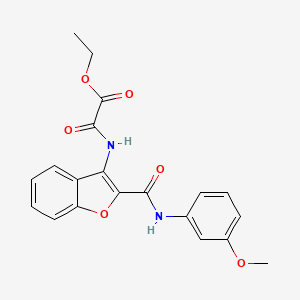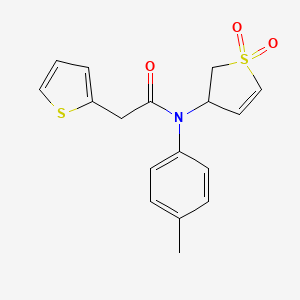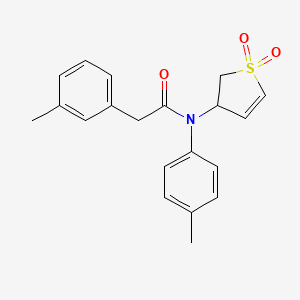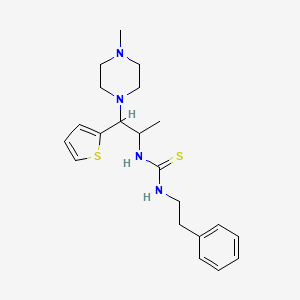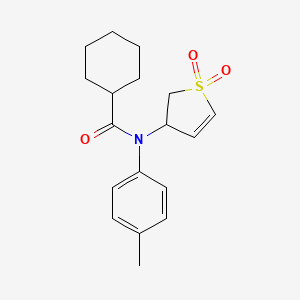
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)cyclohexanecarboxamide
Vue d'ensemble
Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)cyclohexanecarboxamide, also known as DTT-205, is a novel compound that has gained attention in the scientific community due to its potential therapeutic properties. DTT-205 is a small molecule that belongs to the class of cyclohexanecarboxamide derivatives. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mécanisme D'action
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)cyclohexanecarboxamide exerts its anticancer activity by targeting the mitochondrial respiratory chain complex III, which is responsible for ATP production in cells. N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)cyclohexanecarboxamide inhibits the activity of complex III, leading to the accumulation of reactive oxygen species (ROS) in cancer cells. ROS are highly reactive molecules that can cause oxidative damage to cellular components, including DNA, proteins, and lipids. The accumulation of ROS in cancer cells leads to oxidative stress, which ultimately results in apoptosis.
Biochemical and Physiological Effects:
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)cyclohexanecarboxamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of complex III, leading to the accumulation of ROS in cancer cells. N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)cyclohexanecarboxamide has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the prevention of cancer. Additionally, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)cyclohexanecarboxamide has been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)cyclohexanecarboxamide is its potential as a novel anticancer agent. It has been found to exhibit potent anticancer activity against various cancer cell lines, making it a promising candidate for drug development. Additionally, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)cyclohexanecarboxamide has been shown to have a selective toxicity towards cancer cells, which is desirable for anticancer drugs. However, there are also some limitations associated with the use of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)cyclohexanecarboxamide in lab experiments. One of the limitations is the lack of information on the pharmacokinetics and pharmacodynamics of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)cyclohexanecarboxamide, which are essential for drug development. Additionally, the toxicity and side effects of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)cyclohexanecarboxamide need to be further investigated.
Orientations Futures
There are several future directions for the research on N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)cyclohexanecarboxamide. One of the future directions is the investigation of the pharmacokinetics and pharmacodynamics of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)cyclohexanecarboxamide, which are essential for drug development. Additionally, the toxicity and side effects of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)cyclohexanecarboxamide need to be further investigated. Another future direction is the investigation of the synergistic effects of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)cyclohexanecarboxamide with other anticancer drugs, which may enhance its anticancer activity. Furthermore, the potential of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)cyclohexanecarboxamide as a therapeutic agent for other diseases, such as neurodegenerative diseases, needs to be explored.
Applications De Recherche Scientifique
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)cyclohexanecarboxamide has been found to exhibit potential therapeutic properties, making it a promising candidate for drug development. Several studies have investigated the anticancer activity of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)cyclohexanecarboxamide, and it has been found to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)cyclohexanecarboxamide has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the prevention of cancer. Additionally, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)cyclohexanecarboxamide has been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis.
Propriétés
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-14-7-9-16(10-8-14)19(17-11-12-23(21,22)13-17)18(20)15-5-3-2-4-6-15/h7-12,15,17H,2-6,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFPMQZSOPRIPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)cyclohexanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



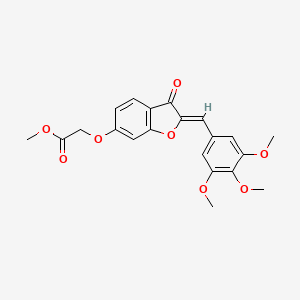
![(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-{[benzyl(methyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B3408105.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B3408114.png)
![methyl 2-({2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate](/img/structure/B3408120.png)
